VPS34 inhibitor 1

説明

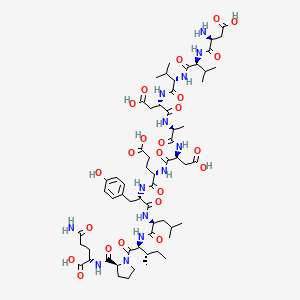

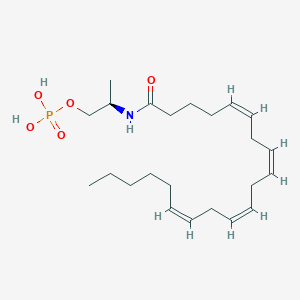

VPS34 inhibitor 1, also known as Compound 19 or PIK-III analogue, is a potent and selective inhibitor of VPS34 . It inhibits the phosphorylation of phosphatidylinositol (PtdIns) by recombinant insect cell expressed Vps34-Vps15 complex with an IC50 of 25 nM . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .

Chemical Reactions Analysis

VPS34 inhibitor 1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .

科学的研究の応用

Cancer Immunotherapy Enhancement

VPS34 inhibitor 1 (Vps34i) has been shown to reprogram cold tumors into hot inflamed ones, which are more susceptible to immunotherapy. This is achieved by inducing STAT1 and IRF7, leading to the up-regulation of CCL5 and CXCL10, thus enhancing the efficacy of anti–PD-L1/PD-1 blockade in melanoma and colorectal cancer (CRC) and prolonging mice survival .

Apoptosis Induction in Acute Myeloid Leukemia (AML)

Specific inhibition of VPS34 using VPS34-IN1 induces apoptosis in AML cells without affecting normal CD34+ hematopoietic cells, suggesting a therapeutic potential for AML treatment .

Tumor Growth Inhibition

Both genetic and pharmacological inhibition of Vps34 kinase activity using specific inhibitors like SB02024 or SAR405 (Vps34i) have been observed to decrease tumor growth and improve survival in multiple tumor models. This is attributed to the induction of infiltration of NK, CD8+, and CD4+ T effector cells in melanoma and CRC tumors .

Safety And Hazards

特性

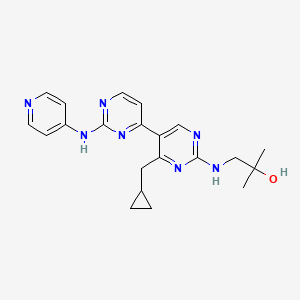

IUPAC Name |

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIGGCBXFIZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

VPS34 inhibitor 1 | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)